molecular formula C13H24N2O B12247555 N-tert-butyl-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide

N-tert-butyl-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide

Cat. No.: B12247555
M. Wt: 224.34 g/mol
InChI Key: YBGOOCMIGIMDHL-UHFFFAOYSA-N
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Description

N-tert-butyl-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide is a complex organic compound with a unique structure that includes a tert-butyl group and an octahydrocyclopenta[c]pyrrol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butylamine with a suitable cyclopentane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-tert-butyl-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-tert-butyl-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. These interactions may involve binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl)carbamate
  • tert-butyl N-{octahydrocyclopenta[c]pyrrol-4-yl}carbamate

Uniqueness

N-tert-butyl-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tert-butyl group and octahydrocyclopenta[c]pyrrol ring system differentiate it from other similar compounds, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C13H24N2O

Molecular Weight

224.34 g/mol

IUPAC Name

2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-tert-butylacetamide

InChI

InChI=1S/C13H24N2O/c1-13(2,3)14-12(16)9-15-7-10-5-4-6-11(10)8-15/h10-11H,4-9H2,1-3H3,(H,14,16)

InChI Key

YBGOOCMIGIMDHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CN1CC2CCCC2C1

Origin of Product

United States

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